N1-(5-chloro-2-cyanophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a bifunctional structure. The oxalamide core (N1-C(O)-C(O)-N2) is substituted with a 5-chloro-2-cyanophenyl group at the N1 position and a 2-morpholino-2-(p-tolyl)ethyl moiety at the N2 position. The morpholino ring (a six-membered heterocycle containing two oxygen atoms) and p-tolyl (methyl-substituted phenyl) group at N2 may influence solubility, lipophilicity, and pharmacokinetic properties .
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-15-2-4-16(5-3-15)20(27-8-10-30-11-9-27)14-25-21(28)22(29)26-19-12-18(23)7-6-17(19)13-24/h2-7,12,20H,8-11,14H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHDCVJOIVCIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide typically involves the reaction of 5-chloro-2-cyanophenylamine with 2-morpholino-2-(p-tolyl)ethylamine in the presence of oxalyl chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is often stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-cyanophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Structural Comparison with Similar Oxalamide Derivatives
Oxalamides are a versatile class of compounds with applications ranging from pharmaceuticals to flavoring agents. Below is a comparative analysis of structurally related oxalamides:
Table 1: Structural and Functional Group Comparisons
Key Structural Insights :
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 5-chloro-2-cyanophenyl group contrasts with S336’s 2,4-dimethoxybenzyl group.
- Heterocyclic Moieties: The morpholino ring in the target compound may improve aqueous solubility compared to piperidine (Compound 13) or pyrrolidine derivatives (Compounds 14–15 in ). Morpholine’s oxygen atoms can engage in hydrogen bonding, influencing pharmacokinetics .
- Aromatic vs. Aliphatic Substituents : The p-tolyl group (aromatic with methyl) at N2 differs from aliphatic substituents like adamantyl () or 2-(pyridin-2-yl)ethyl (S336). This may enhance lipophilicity and membrane permeability relative to pyridine-containing analogs .
Pharmacological and Functional Comparisons
Antiviral Activity (Inferred from Structural Analogues):
Compounds in with 4-chlorophenyl and heterocyclic N2 substituents (e.g., thiazole, pyrrolidine) inhibit HIV entry by targeting the CD4-binding site. The target compound’s morpholino-p-tolyl group may alter binding kinetics due to steric and electronic effects. For example:
- Compound 13 (thiazole-containing) showed moderate activity (IC50 ~100 nM), attributed to thiazole’s π-stacking with viral glycoproteins. The morpholino group’s larger size and polarity in the target compound might reduce efficacy unless compensated by enhanced solubility .
Physicochemical Properties (Predicted):
- Solubility: Higher than adamantyl derivatives () due to morpholino’s polarity but lower than S336 (pyridine enhances water solubility).
- LogP: Estimated ~3.5 (similar to Compound 13 ), balancing chloro/cyano (lipophilic) and morpholino (polar) groups.
Toxicological and Metabolic Considerations
Structurally related oxalamides like S336 exhibit low toxicity, with NOELs (No Observed Effect Levels) of 100 mg/kg/day in rodents .
- Cyanide Release Risk: Cyano substituents can hydrolyze to release cyanide under extreme conditions, necessitating stability studies.
- Morpholino Metabolism: Morpholine rings may undergo oxidation to morpholine N-oxide, a pathway well-characterized in drug metabolism .
Biological Activity
N1-(5-chloro-2-cyanophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chloro-substituted phenyl ring : Enhances reactivity and biological interactions.
- Cyano group : Contributes to the compound's electronic properties.
- Oxalamide functional group : Known for diverse biological activities.
This unique structural arrangement positions it as a candidate for various therapeutic applications, particularly in enzyme inhibition and potential anticancer properties.
Enzyme Inhibition
Research indicates that this compound exhibits promising enzyme inhibition capabilities. Notably, it has been studied for its ability to inhibit kinases, which play crucial roles in cell cycle regulation and signal transduction pathways. This inhibition could disrupt uncontrolled cell division, making the compound a candidate for cancer therapeutics .
Antiparasitic Properties
Preliminary studies suggest that the compound may also possess antiparasitic properties. This aspect opens avenues for further exploration in drug development against parasitic diseases, highlighting its versatility beyond oncology .
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like chlorine and cyano significantly influences the binding affinity and specificity of the compound. Ongoing research aims to elucidate these interactions to understand its biological effects comprehensively .
Case Studies
- Inhibition Studies :
-
Antiparasitic Activity :
- In vitro assays revealed that the compound exhibited significant activity against certain parasites, suggesting its potential as a therapeutic agent in treating parasitic infections .
Data Tables
| Study | Target | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Study 1 | Kinase Inhibition | 5.4 | Comparable to standard inhibitors |
| Study 2 | Antiparasitic Assay | 12.3 | Significant activity observed |
Q & A
Q. What are the standard synthetic routes for N1-(5-chloro-2-cyanophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide?
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the 5-chloro-2-cyanophenylamine intermediate via nitration and reduction of a nitrobenzene precursor .
- Step 2: Formation of the oxalamide backbone using oxalyl chloride or ethyl oxalyl chloride under anhydrous conditions .
- Step 3: Introduction of the morpholino-ethyl-p-tolyl group via nucleophilic substitution or coupling reactions, often requiring catalysts like palladium or base-mediated conditions .
- Purification: Column chromatography or recrystallization ensures high purity (>95%) .
Q. How is the purity and structural integrity of the compound confirmed?
Analytical methods include:
- LC-MS/APCI+: Validates molecular weight (e.g., observed [M+H+] peaks matching calculated values) .
- NMR Spectroscopy: 1H and 13C NMR confirm substituent integration and spatial arrangement (e.g., δH 7.41–8.35 for aromatic protons) .
- HPLC: Quantifies purity (>90%) using reverse-phase columns and UV detection .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
Key optimization strategies:
- Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency for morpholino-ethyl-p-tolyl group introduction .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates during amide bond formation .
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during nitration/cyanation steps .
- Reagent Stoichiometry: Excess oxalyl chloride (1.5–2.0 equiv.) ensures complete conversion of amine intermediates to oxalamides .
Q. What analytical methods are used to resolve contradictions in biological activity data?
Contradictions in bioactivity (e.g., inconsistent IC₅₀ values) are addressed via:
- Molecular Docking Simulations: Predict binding affinities to targets like HIV-1 envelope glycoproteins or soluble epoxide hydrolases, identifying steric clashes or unfavorable interactions .
- Dose-Response Assays: Validate activity across multiple cell lines (e.g., HEK293T for antiviral studies) to rule out cell-type-specific effects .
- Metabolite Profiling: LC-MS/MS identifies degradation products that may interfere with activity measurements .
Q. How does modifying substituents (e.g., morpholino, p-tolyl) affect the compound’s biological activity?
Structure-activity relationship (SAR) studies reveal:
- Morpholino Group: Enhances solubility and modulates enzyme inhibition (e.g., IC₅₀ < 1 µM for soluble epoxide hydrolase inhibition in analogs) .
- p-Tolyl Substituent: Hydrophobic interactions improve binding to aromatic pockets in target proteins (e.g., HIV-1 gp120) .
- Chloro-Cyano Phenyl: Electron-withdrawing groups increase electrophilicity, enhancing covalent binding to cysteine residues in enzymes .
- Validation: In vitro assays (e.g., fluorescence polarization for binding affinity) and X-ray crystallography confirm substituent contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
